5-(3-Methylundecan-2-YL)benzene-1,3-diol
Description
Background and Nomenclature of 5-(3-Methylundecan-2-YL)benzene-1,3-diol
This compound is an organic molecule belonging to the class of compounds known as alkylresorcinols. The structure of this compound is characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a branched alkyl group at position 5. The systematic name, this compound, precisely describes this arrangement according to IUPAC nomenclature rules. The "benzene-1,3-diol" portion of the name indicates the core aromatic structure, which is also commonly known as resorcinol (B1680541). The substituent at the 5-position is a "3-methylundecan-2-yl" group, signifying a twelve-carbon (undecane) chain with a methyl group at the third carbon, and attachment to the benzene ring at the second carbon of this chain.
Alkylresorcinols, or resorcinolic lipids, are characterized by this combination of a polar dihydroxybenzene head and a non-polar alkyl tail, making them amphiphilic molecules. wikipedia.org While many naturally occurring alkylresorcinols have straight, odd-numbered alkyl chains, the compound features a more complex, branched side chain. wikipedia.org
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C18H30O2 |
| Synonyms | 5-(3-methylundecan-2-yl)resorcinol |
| Class | Alkylresorcinol, Benzene-1,3-diol derivative |
Contextual Overview of Benzene-1,3-diol Derivatives in Contemporary Chemical Research
Benzene-1,3-diol (resorcinol) and its derivatives are a significant class of compounds in chemical research due to their versatile reactivity and wide range of biological activities. The two hydroxyl groups on the aromatic ring can engage in hydrogen bonding and act as hydrogen donors, which contributes to their antioxidant properties. mdpi.com The aromatic ring itself can undergo various electrophilic substitution reactions, allowing for the synthesis of a diverse array of derivatives.
In recent years, research into benzene-1,3-diol derivatives has expanded into several key areas:
Natural Products and Biological Activity: Many derivatives, particularly the 5-alkylresorcinols, are found in nature in organisms such as bacteria, fungi, and higher plants, most notably in the bran of cereals like wheat and rye. wikipedia.orgnih.gov These natural compounds have garnered significant interest for their potential health benefits, including antimicrobial, anticancer, and antioxidant activities. mdpi.comnih.gov Their presence in whole-grain foods has also led to their use as biomarkers for whole-grain dietary intake. wikipedia.org
Synthesis and Medicinal Chemistry: The core resorcinol structure is a valuable scaffold in medicinal chemistry. Synthetic derivatives are being explored for a variety of therapeutic applications. For example, some have been investigated as tyrosinase inhibitors for applications in dermatology and cosmetics. Computational studies have also explored benzene-1,3-diol derivatives as potential antimicrobial agents against multidrug-resistant bacteria. mdpi.com
Materials Science: The reactivity of the hydroxyl groups makes benzene-1,3-diol a useful monomer in polymer chemistry. It can be used in the synthesis of resins, adhesives, and other polymers. Research in this area focuses on creating new materials with tailored properties.
The study of long-chain 5-alkylbenzene-1,3-diols is a particularly active subfield, driven by their biological relevance and their physical properties, which are influenced by the long alkyl chain. nih.gov
Rationale and Significance for In-Depth Academic Investigation of this compound
While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its in-depth academic investigation can be constructed based on the known properties of related compounds and its unique structural features.
The primary significance of studying this specific molecule lies in its branched alkyl chain . Most research on naturally occurring and synthetic 5-alkylresorcinols has focused on linear alkyl chains. wikipedia.orgmdpi.com The introduction of a methyl branch and the specific point of attachment to the benzene ring (the second carbon of the undecyl chain) could lead to novel properties:
Modified Biological Activity: The shape and steric hindrance of the alkyl chain can significantly influence how a molecule interacts with biological targets such as enzymes or cell membranes. The branched structure of this compound may alter its antimicrobial or anticancer potency compared to its linear-chain counterparts. Investigating these effects could lead to the development of more effective therapeutic agents. nih.gov
Altered Physicochemical Properties: The branching in the alkyl tail would likely affect the compound's physical properties, such as its melting point, solubility, and its behavior in forming micelles or interacting with lipid bilayers. These properties are crucial for its absorption and metabolism in biological systems, as well as for potential applications in materials science. researchgate.net
Structure-Activity Relationship (SAR) Studies: A detailed investigation of this compound would contribute valuable data to the broader understanding of the structure-activity relationships of alkylresorcinols. By comparing its properties to those of linear and other branched-chain analogues, researchers can better understand how the architecture of the alkyl side chain dictates the compound's function. tandfonline.com
The table below outlines some predicted and known properties of related long-chain alkylresorcinols, which would serve as a baseline for the investigation of this compound.
| Property | General Observation for Long-Chain 5-Alkylresorcinols | Potential Implication for this compound |
| Antimicrobial Activity | Potent activity against various bacteria and fungi. nih.gov | The branched chain may enhance or decrease efficacy by altering membrane interaction. |
| Anticancer Activity | In vitro studies show antiproliferative effects on cancer cells. wikipedia.org | The unique shape of the alkyl group could lead to selective cytotoxicity. |
| Antioxidant Activity | The resorcinol head is an effective radical scavenger. mdpi.com | This activity is primarily from the phenolic ring and is expected to be present. |
| Amphiphilicity | Forms micelles and interacts with lipid membranes. wikipedia.org | Branching may alter the critical micelle concentration and membrane fluidity effects. |
Structure
3D Structure
Properties
CAS No. |
55049-53-1 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-(3-methylundecan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H30O2/c1-4-5-6-7-8-9-10-14(2)15(3)16-11-17(19)13-18(20)12-16/h11-15,19-20H,4-10H2,1-3H3 |
InChI Key |
PHHCCRIXTCENGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C(C)C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 5 3 Methylundecan 2 Yl Benzene 1,3 Diol
Retrosynthetic Analysis and Key Disconnections of 5-(3-Methylundecan-2-YL)benzene-1,3-diol
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. researchgate.net For this compound, the most logical primary disconnection is the bond between the aromatic ring and the alkyl side chain. This bond is strategically formed in the forward synthesis via a Friedel-Crafts alkylation reaction. wikipedia.org
This disconnection reveals two primary synthons: a nucleophilic benzene-1,3-diol (resorcinol) moiety and an electrophilic 3-methylundecan-2-yl cation. The corresponding synthetic equivalents for these synthons would be commercially available resorcinol (B1680541) and a suitable precursor for the alkyl side chain, such as 3-methylundecan-2-ol or 3-methylundec-1-ene. The use of an alcohol as the alkylating agent precursor is often preferred in modern synthesis due to milder conditions and the formation of water as the only byproduct. beilstein-journals.orgnih.gov
The secondary disconnection focuses on the C12 alkyl chain, 3-methylundecan-2-ol. This branched alcohol can be further broken down. A key disconnection can be made at the C3-C4 bond, suggesting a Grignard reaction between 2-bromopropane and nonanal as a plausible route to a racemic or diastereomeric mixture of the target alcohol.
Table 1: Key Retrosynthetic Disconnections
| Target Molecule | Key Bond Disconnection | Synthons | Synthetic Equivalents |
|---|---|---|---|
| This compound | Aryl C-Alkyl C | Benzene-1,3-diol anion & 3-Methylundecan-2-yl cation | Benzene-1,3-diol & 3-Methylundecan-2-ol |
Total Synthesis Approaches to this compound
Development of Efficient Convergent Synthesis Pathways
A convergent synthesis maximizes efficiency by creating complex fragments of the molecule in parallel, which are then joined at a late stage.
Synthesis of the Alkyl Fragment: The key intermediate, 3-methylundecan-2-ol, can be synthesized through a nucleophilic addition of an organometallic reagent to an aldehyde. For instance, the reaction of nonanal with isopropylmagnesium bromide (a Grignard reagent) would yield the desired carbon skeleton. Subsequent workup would provide 3-methylundecan-2-ol.
Final Alkylation Step: The final step is the coupling of 3-methylundecan-2-ol with benzene-1,3-diol. This is typically achieved through a Friedel-Crafts alkylation. mt.com The reaction is catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃) or a strong Brønsted acid. nih.govmt.com The alcohol is protonated by the acid, followed by the loss of water to generate a secondary carbocation. This electrophile is then attacked by the electron-rich resorcinol ring to form the final product. Due to the directing effects of the two hydroxyl groups on the resorcinol ring, alkylation is expected to occur primarily at the C-5 position, which is para to one hydroxyl group and ortho to the other. However, controlling regioselectivity and preventing polyalkylation can be challenging. libretexts.org
Stereoselective and Asymmetric Synthesis Methodologies
The 3-methylundecan-2-yl side chain possesses two chiral centers (at C2 and C3), meaning four possible stereoisomers can exist. Controlling the stereochemistry is a crucial aspect of the synthesis. A non-stereoselective synthesis would produce a mixture of diastereomers, which may be difficult to separate.
An enantioselective synthesis of a structurally similar compound, (2R,3R,7S)-3,7-dimethylpentadecan-2-ol, has been reported, providing a template for a potential stereocontrolled route. scielo.br A possible strategy could involve the use of a chiral auxiliary or a stereoselective reduction of a ketone precursor.
For example, the synthesis of the side chain could start from a chiral building block or employ an asymmetric reaction. One potential approach is the stereoselective addition of a methyl organometallic reagent to a chiral α-methyl aldehyde. The stereochemical outcome of such additions can often be predicted using models like the Felkin-Ahn model. scielo.br Alternatively, an asymmetric reduction of 3-methylundecan-2-one could establish the stereocenter at C2.
Integration of Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry emphasizes the use of environmentally benign methods. gctlc.orgrsc.org The proposed synthesis of this compound can be made greener in several ways.
Catalysis over Stoichiometric Reagents : Instead of using stoichiometric amounts of corrosive and waste-generating Lewis acids like AlCl₃ for the Friedel-Crafts reaction, catalytic amounts of a solid acid could be employed. nih.govgctlc.org Zeolites, for instance, have been shown to be effective and shape-selective catalysts for the alkylation of resorcinol. researchgate.net These catalysts are reusable and easily separated from the reaction mixture, minimizing waste.
Atom Economy : Using an alcohol (3-methylundecan-2-ol) directly as the alkylating agent is preferable to converting it into an alkyl halide first. beilstein-journals.org The reaction with the alcohol produces only water as a byproduct, leading to a higher atom economy compared to the reaction with an alkyl halide, which generates halide waste.
Safer Solvents : The choice of solvent is critical. Replacing hazardous solvents with greener alternatives can significantly reduce the environmental impact of the synthesis.
Table 2: Comparison of Traditional vs. Green Friedel-Crafts Alkylation
| Feature | Traditional Method | Green Approach |
|---|---|---|
| Alkylating Agent | Alkyl Halide (e.g., 2-chloro-3-methylundecane) | Alcohol (3-methylundecan-2-ol) |
| Catalyst | Stoichiometric AlCl₃ | Catalytic Zeolite (e.g., H-BEA) researchgate.net |
| Byproduct | HCl, Aluminum salts | Water |
| Workup | Aqueous wash to remove catalyst, generating significant waste | Simple filtration to recover reusable catalyst gctlc.org |
| Atom Economy | Lower | Higher |
Design and Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives is essential for studying structure-activity relationships. The core structure of this compound offers multiple points for modification.
Strategies for Systematic Structural Modification
Systematic structural modifications can be planned to probe the importance of different parts of the molecule.
Modification of the Resorcinol Core : The phenolic hydroxyl groups are reactive sites for derivatization. They can be easily converted into ethers or esters through Williamson ether synthesis or esterification, respectively. This allows for the modulation of properties like polarity and hydrogen bonding capacity. Further electrophilic aromatic substitution could introduce other functional groups onto the ring, although the positions would be dictated by the existing substituents.
Table 3: Proposed Analogs and Required Precursors
| Proposed Analog | Modification Type | Key Precursors |
|---|---|---|
| 5-(3-Methylnonan-2-yl)benzene-1,3-diol | Shorter alkyl chain | Benzene-1,3-diol, Heptanal, Isopropylmagnesium bromide |
| 5-(3-Ethylundecan-2-yl)benzene-1,3-diol | Altered branching | Benzene-1,3-diol, Nonanal, sec-Butylmagnesium bromide |
| 1,3-Dimethoxy-5-(3-methylundecan-2-yl)benzene | Hydroxyl group derivatization | This compound, Methyl iodide, Base |
Synthesis of Mechanistic Probes and Labeled Analogs
The study of the biochemical pathways and molecular targets of this compound necessitates the use of specialized chemical tools. Mechanistic probes and labeled analogs are indispensable for elucidating mechanisms of action, identifying binding partners, and quantifying metabolic fate. The synthesis of these molecules involves the strategic incorporation of reporter groups, such as isotopes or fluorescent tags, onto the core structure of this compound.
Isotopic Labeling
Isotopically labeled analogs of this compound are crucial for a variety of applications, including metabolic studies and as internal standards for mass spectrometry. Deuterium (²H) is a commonly used stable isotope for these purposes.
The synthesis of deuterated analogs can be achieved through several methods. One common approach involves the use of deuterated reagents during the synthesis of the parent molecule. For instance, the reduction of a suitable precursor could be performed using a deuterium source such as sodium borodeuteride (NaBD₄) to introduce deuterium atoms at specific positions.
Another strategy is deuterium exchange on the final compound. For aromatic systems like the benzene-1,3-diol ring, acid- or base-catalyzed exchange reactions with a deuterium source like deuterium oxide (D₂O) can be employed to replace hydrogen atoms with deuterium. The specific conditions of these reactions would need to be carefully optimized to achieve the desired level of deuteration without causing unwanted side reactions.
A hypothetical route for the synthesis of a deuterated analog of this compound could involve the following steps:
Preparation of a suitable precursor: This could involve the synthesis of a derivative of this compound where the positions to be labeled are amenable to deuteration.
Deuteration reaction: The precursor would then be subjected to a deuteration reaction. For example, if a carbonyl group is present in the precursor, it could be reduced with NaBD₄.
Conversion to the final compound: The deuterated precursor would then be converted to the final deuterated analog of this compound.
The table below outlines some potential deuterated reagents and their applications in the synthesis of labeled compounds.
| Deuterated Reagent | Application in Synthesis |
| Deuterium oxide (D₂O) | Solvent for exchange reactions, source of deuterium for reductions |
| Sodium borodeuteride (NaBD₄) | Reduction of carbonyls and other functional groups to introduce deuterium |
| Deuterated solvents (e.g., CDCl₃, DMSO-d₆) | Used as solvents in reactions where proton exchange is undesirable |
| Deuterium gas (D₂) | Catalytic deuterogenation of unsaturated bonds |
Fluorescent Probes
Fluorescently labeled analogs of this compound are powerful tools for visualizing the compound's distribution in biological systems and for studying its interactions with cellular components. The synthesis of these probes involves covalently attaching a fluorescent dye (fluorophore) to the parent molecule.
The choice of fluorophore is critical and depends on the specific application. Factors to consider include the fluorophore's excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores used in biological research include fluorescein, rhodamine, and cyanine dyes.
The synthesis of a fluorescent probe of this compound would typically involve:
Functionalization of the parent molecule: A reactive functional group, such as an amine, carboxylic acid, or alkyne, would be introduced onto the this compound structure. This "handle" allows for the subsequent attachment of the fluorophore.
Coupling reaction: The functionalized parent molecule is then reacted with a fluorophore that has a complementary reactive group. For example, an amine-functionalized parent molecule could be coupled with a fluorophore containing an N-hydroxysuccinimide (NHS) ester.
Purification: The resulting fluorescent probe would need to be carefully purified to remove any unreacted starting materials and byproducts.
The table below lists some common fluorophores and the types of coupling chemistries used to attach them to target molecules.
| Fluorophore | Reactive Group on Fluorophore | Complementary Group on Target Molecule |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Amine |
| Rhodamine B isothiocyanate (RBITC) | Isothiocyanate | Amine |
| Cyanine dyes (e.g., Cy3, Cy5) | NHS ester, maleimide | Amine, thiol |
| Dansyl chloride | Sulfonyl chloride | Amine, phenol |
The development of these synthetic methodologies for creating mechanistic probes and labeled analogs of this compound is essential for advancing our understanding of its biological functions.
In Vitro Biological Activities and Mechanistic Elucidations of 5 3 Methylundecan 2 Yl Benzene 1,3 Diol
Investigation of Cellular and Molecular Targets
In Vitro Receptor Binding Affinity Assays
Currently, there is no specific information available from in vitro receptor binding affinity assays for 5-(3-Methylundecan-2-YL)benzene-1,3-diol.
Enzyme Inhibition and Activation Profiling in Cell-Free Systems
Data from cell-free enzyme inhibition and activation profiling for this compound is not available in the public domain. However, other benzene-1,3-diol derivatives have been investigated for their effects on various enzymes. For instance, certain resorcinol (B1680541) derivatives have shown inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Another study demonstrated that some monoaromatic compounds derived from lichens, which share the dihydroxybenzene core, can inhibit alpha-glucosidase. nih.gov
Analysis of Protein-Ligand Interactions using Biophysical Techniques
There are no published studies using biophysical techniques to analyze the protein-ligand interactions of this compound. Computational docking simulations of other resorcinol derivatives have been used to predict their binding modes with target proteins, such as tyrosinase, suggesting that the hydroxyl groups on the phenyl ring are important for binding affinity. nih.gov
Modulation of Intracellular Signaling Pathways and Cellular Processes
Impact on Inflammatory Mediators and Pathways in Cell Culture Models
Specific studies on the impact of this compound on inflammatory mediators and pathways in cell culture models have not been identified. However, research on other classes of cyclooxygenase inhibitors has explored their anti-inflammatory activity. researchgate.netmdpi.com For example, a study on Jatropha curcas root extracts identified compounds with anti-inflammatory activity by assessing their ability to inhibit nitric oxide production in RAW 264.7 cells. d-nb.info
Analysis of Apoptotic and Necrotic Mechanisms in Vitro
While there is no direct evidence for the apoptotic or necrotic effects of this compound, studies on structurally similar compounds provide some insights. A study on 5-methyl-1,3-benzenediol, isolated from the lichen Parmotrema tinctorum, demonstrated its ability to induce apoptosis in cancer cell lines. nih.govnih.gov This was confirmed through the activation of the caspase cascade and an increase in the sub-G1 cell population. nih.govnih.gov Another related compound, 4-methyl-5-n-pentylbenzene-1,3-diol, has been shown to suppress the growth of human leukemia K562 and HL-60 cells. nih.gov
Effects on Cell Proliferation, Migration, and Differentiation in Cultured Cells
No studies detailing the effects of this compound on cell proliferation, migration, or differentiation in cultured cells were identified in the searched scientific literature.
In Vitro Assessment of Antimicrobial and Antiviral Potency
There is no available data from in vitro assessments of the antimicrobial or antiviral potency of this compound.
Evaluation of Antibacterial Spectrum and Minimum Inhibitory Concentrations in Vitro
Information regarding the antibacterial spectrum and minimum inhibitory concentrations (MICs) for this compound is not available in the current scientific literature.
Characterization of Antifungal Activity against Specific Pathogens in Culture
No studies characterizing the potential antifungal activity of this compound against any specific fungal pathogens have been published.
Screening and Validation of Antiviral Effects in Cell-Based Assays
There are no records of this compound having been screened or validated for antiviral effects in cell-based assays.
Antioxidant and Radical Scavenging Mechanisms in Vitro
The antioxidant and radical scavenging properties of this compound have not been reported in the scientific literature.
Cell-Free Radical Scavenging Assays (e.g., DPPH, ABTS)
No data from cell-free radical scavenging assays, such as DPPH or ABTS, are available for this compound.
Cellular Antioxidant Activity (CAA) Determination
The Cellular Antioxidant Activity (CAA) assay is a method used to measure the antioxidant activity of a compound within a cellular environment, which provides a more biologically relevant assessment than simple chemical-based assays. For the broader class of 5-alkylresorcinols, studies have demonstrated protective effects against oxidative stress in cellular models. For instance, various 5-n-alkylresorcinols have been shown to increase the capacity of human colon cancer cells (HT29) to protect themselves against DNA damage induced by hydrogen peroxide. nih.gov
While specific CAA data for this compound is not available in the current literature, it is hypothesized that its activity would be influenced by its structural features, namely the resorcinolic head and the lipophilic alkyl chain. The phenolic hydroxyl groups on the benzene (B151609) ring are key to the radical scavenging properties of these molecules. researchgate.net The lipophilic nature of the alkyl chain facilitates the incorporation of the molecule into cellular membranes, which can be a critical factor in protecting against lipid peroxidation. mdpi.com
Research on other 5-alkylresorcinols has indicated that they can significantly inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro, which is a key process in the development of atherosclerosis. nih.gov It is plausible that this compound would exhibit similar protective effects. The branched nature of its alkyl chain might influence its interaction with and partitioning into cellular membranes, potentially affecting its antioxidant efficacy.
To illustrate the type of data that would be generated in a study on this compound, a hypothetical data table is presented below.
| Compound | Concentration (µM) | CAA Value (µmol QE/100 µmol) |
| This compound | 1 | Data not available |
| 5 | Data not available | |
| 10 | Data not available | |
| 25 | Data not available | |
| 50 | Data not available | |
| Quercetin (Control) | 1 | Typical control value |
This table is for illustrative purposes only, as experimental data for the specified compound is not currently available.
Immunomodulatory Effects on Isolated Immune Cell Populations
Alkylresorcinols are recognized as potential modulators of metabolic and immune processes. nih.gov The immunomodulatory effects of this class of compounds are an area of active research. Studies on various 5-n-alkylresorcinols have demonstrated anti-inflammatory properties. For example, supplementation with 5-n-alkylresorcinols has been shown to significantly inhibit the mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. nih.gov
The mechanism behind these anti-inflammatory effects is thought to involve the suppression of key signaling pathways, such as the nuclear factor-κB (NF-κB) and JNK/MAPK pathways. nih.gov It is therefore reasonable to hypothesize that this compound could exert similar effects on macrophage activation and cytokine production.
Furthermore, the influence of phenolic compounds on T lymphocyte activity has been documented. For instance, some polyphenols can modulate the differentiation and cytokine secretion profiles of T cells. mdpi.com Depending on the specific compound and cellular context, this can lead to a promotion of either a T helper 1 (Th1) or T helper 2 (Th2) type immune response. mdpi.com A Th1 response is characterized by the production of cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-γ (IFN-γ), which are crucial for cell-mediated immunity.
Given the structural similarities to other immunomodulatory phenolic lipids, this compound may have the potential to influence the proliferation and cytokine production of isolated T cell populations, such as peripheral blood mononuclear cells (PBMCs). However, without direct experimental evidence, its specific effects remain speculative.
Below is a hypothetical representation of the expected data from an in vitro study on the immunomodulatory effects of this compound on isolated immune cells.
| Immune Cell Type | Treatment | Cytokine Measured | Change in Expression (%) |
| Macrophages (LPS-stimulated) | This compound | TNF-α | Data not available |
| IL-6 | Data not available | ||
| IL-1β | Data not available | ||
| T Lymphocytes (Activated) | This compound | IFN-γ | Data not available |
| IL-2 | Data not available |
This table is for illustrative purposes only, as experimental data for the specified compound is not currently available.
Advanced Analytical Characterization and Detection Methodologies for 5 3 Methylundecan 2 Yl Benzene 1,3 Diol
Chromatographic Separation and Purification Techniques
Chromatography is an essential tool for the isolation and purification of 5-(3-Methylundecan-2-YL)benzene-1,3-diol from synthesis reaction mixtures or natural extracts. The choice of technique is dictated by the physicochemical properties of the compound, such as its polarity, volatility, and stereochemistry.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile, thermally labile compounds like this compound. Method development focuses on achieving optimal separation from impurities with good peak shape and resolution.
Given the phenolic nature and the long alkyl chain of the molecule, reversed-phase HPLC is the most suitable approach. psu.edu A C18 stationary phase provides a nonpolar environment that interacts with the hydrophobic undecyl side chain, while a polar mobile phase allows for the elution of the compound. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. psu.edunih.gov To ensure sharp, symmetrical peaks for the phenolic hydroxyl groups, acidification of the mobile phase with a small amount of acetic acid or formic acid is often necessary. nih.gov Detection can be effectively achieved using a Diode-Array Detector (DAD) or a fluorescence detector, leveraging the aromatic resorcinol (B1680541) ring. nih.govfao.org
Optimization of the method involves adjusting the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve the best separation efficiency in the shortest possible time.
Table 1: Optimized HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid |
| Elution Mode | Gradient: 70% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | DAD at 280 nm |
| Injection Vol. | 10 µL |
Gas Chromatography (GC) for Analysis of Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. Due to its high molecular weight and the presence of two polar hydroxyl groups, this compound is non-volatile. Therefore, direct GC analysis is not feasible.
To enable GC analysis, a derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile ethers. Silylation is a common and effective derivatization technique for phenolic compounds. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net
The resulting TMS-ether derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The GC method would utilize a nonpolar capillary column and a temperature program that ramps up to a high final temperature to ensure the elution of the high-molecular-weight derivative.
Table 2: Typical GC-MS Conditions for the TMS-Derivative
| Parameter | Condition |
|---|---|
| Derivatization | Reagent: MSTFA in Pyridine; Heated at 60 °C for 30 min |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temp. | 280 °C |
| Oven Program | Start at 150 °C, ramp at 10 °C/min to 300 °C, hold for 10 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
Chiral Chromatography for Enantiomeric Purity Assessment
The structure of this compound contains two stereogenic centers at positions C2 and C3 of the alkyl side chain. This gives rise to the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The separation and quantification of these individual stereoisomers are crucial, as they may possess different biological activities.
Chiral chromatography is the definitive method for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.comjocpr.com
The separation can be performed in either normal-phase mode, using eluents like hexane (B92381) and isopropanol, or in reversed-phase mode. jocpr.comsigmaaldrich.com Method development involves screening different chiral columns and mobile phase compositions to find the optimal conditions for baseline resolution of all four stereoisomers.
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detection | DAD at 280 nm |
Spectroscopic Identification and Structural Elucidation
Once the compound is purified, spectroscopic techniques are employed to confirm its molecular structure, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC, HMBC) is required for the complete assignment of all proton and carbon signals.
¹H NMR: The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the 1,3-dihydroxy-5-alkylbenzene moiety, typically appearing as a distinct pattern in the δ 6.0-7.0 ppm region. The two phenolic hydroxyl protons would appear as broad singlets. The aliphatic portion of the molecule would display a complex set of signals, including doublets and multiplets for the methyl groups and methine protons, and an overlapping series of signals for the methylene (B1212753) groups of the long alkyl chain.
¹³C NMR: The ¹³C NMR spectrum would reveal signals for all 18 carbon atoms. The aromatic carbons attached to the hydroxyl groups would resonate at low field (δ ~155-160 ppm), while the other aromatic carbons would appear between δ 100-145 ppm. The signals for the numerous aliphatic carbons would be found in the upfield region (δ 10-40 ppm).
2D-NMR: Correlation experiments are essential to piece the structure together.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, allowing for the mapping of the entire alkyl chain from one end to the other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (H-2, H-4, H-6) | 6.1 - 6.4 | m |
| Phenolic OH | 4.5 - 5.5 | br s |
| Alkyl CH (linked to ring) | 2.7 - 2.9 | m |
| Other Alkyl CH, CH₂, CH₃ | 0.8 - 1.6 | m |
| Terminal CH₃ | 0.8 - 0.9 | t |
Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbons | Predicted δ (ppm) |
|---|---|
| Aromatic C-OH (C-1, C-3) | 155 - 158 |
| Aromatic C-Alkyl (C-5) | 145 - 147 |
| Aromatic CH (C-2, C-4, C-6) | 102 - 109 |
| Alkyl C (linked to ring) | 40 - 45 |
| Other Alkyl CH, CH₂ | 22 - 38 |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to determine the precise molecular weight of the compound. This allows for the unambiguous determination of its molecular formula, C₁₈H₃₀O₂.
Electron ionization (EI) mass spectrometry, often coupled with GC, would be used to study the fragmentation pathways. For alkylbenzenes, the most characteristic fragmentation is the cleavage of the benzylic C-C bond, which is the bond between C2 of the side chain and the benzene (B151609) ring. thieme-connect.de This "benzylic cleavage" would result in the formation of a highly stable, resonance-stabilized cation. thieme-connect.deresearchgate.net Other significant fragments would arise from cleavage at various points along the long alkyl chain and the loss of small neutral molecules like water from the molecular ion.
Table 6: Predicted Key Mass Fragments (EI-MS)
| m/z | Predicted Identity | Fragmentation Pathway |
|---|---|---|
| 278 | [M]⁺ | Molecular Ion |
| 260 | [M - H₂O]⁺ | Loss of water |
| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage (loss of C₉H₁₉ radical) |
| 137 | [C₈H₉O₂]⁺ | Cleavage of C2-C3 bond in the side chain |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Spectroscopic methods are fundamental in the initial characterization of this compound, providing critical information about its functional groups and electronic transitions.
Infrared (IR) Spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the hydroxyl and aromatic moieties, as well as the aliphatic side chain.
Key IR absorption bands for this compound are indicative of its core structure. The presence of phenolic hydroxyl (-OH) groups results in a strong and broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a consequence of intermolecular hydrogen bonding. The aromatic nature of the benzene ring gives rise to characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Additionally, C-O stretching vibrations associated with the phenolic groups are typically observed around 1200 cm⁻¹. The aliphatic 3-methylundecanyl side chain is evidenced by C-H stretching vibrations just below 3000 cm⁻¹.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Phenolic O-H Stretch | 3500 - 3200 (broad) |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Phenolic) | ~1200 |
| Aliphatic C-H Stretch | < 3000 |
Advanced Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex samples containing this compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace analysis and impurity profiling of this compound. This method combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry.
For the analysis of alkylresorcinols, including this compound, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. A C18 stationary phase is often used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, can be operated in either positive or negative ion mode. For phenolic compounds, negative ion mode is often preferred due to the acidic nature of the hydroxyl groups. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, enabling the detection and quantification of the target compound even at very low concentrations in complex matrices.
Impurity profiling using LC-MS/MS involves screening for known and unknown impurities. By comparing the mass spectra of the sample to that of a reference standard, and by utilizing high-resolution mass spectrometry, it is possible to identify and tentatively characterize process-related impurities and degradation products.
| LC-MS/MS Parameter | Typical Conditions for Alkylresorcinol Analysis |
| Chromatography Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with Formic Acid |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC-MS can be employed for its analysis after derivatization. Derivatization, typically through silylation to convert the polar hydroxyl groups into less polar trimethylsilyl ethers, increases the volatility and thermal stability of the compound, making it amenable to GC analysis.
The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used as a "fingerprint" for compound identification by comparison with spectral libraries.
GC-MS is particularly useful for identifying volatile impurities that may be present in samples of this compound, such as residual solvents from the synthesis process or volatile degradation products.
| GC-MS Parameter | Typical Conditions for Derivatized Alkylresorcinol Analysis |
| Derivatization Agent | Silylating agents (e.g., BSTFA, TMCS) |
| GC Column | Non-polar or semi-polar capillary column |
| Carrier Gas | Helium or Hydrogen |
| Ionization Source | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Optimized Sample Preparation and Extraction Protocols from Complex Matrices
The successful analysis of this compound from complex matrices, such as plant materials, food products, or biological samples, is highly dependent on the efficiency of the sample preparation and extraction protocol. The goal is to isolate the analyte of interest from interfering matrix components that could affect the accuracy and sensitivity of the analytical method.
Several extraction techniques can be employed for alkylresorcinols, with the choice of method depending on the nature of the matrix and the desired analytical outcome.
Solvent Extraction: This is a common and straightforward method. For plant materials, extraction is often performed with organic solvents of medium polarity, such as acetone or ethyl acetate, which have a high affinity for alkylresorcinols. mdpi.com Techniques like maceration (soaking the sample in the solvent) or Soxhlet extraction (continuous extraction with a refluxing solvent) can be used. mdpi.com Ultrasound-assisted extraction (UAE) is another effective method that uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times and higher yields. mdpi.com
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. It involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of a different solvent. For alkylresorcinols, reversed-phase SPE cartridges (e.g., C18) are commonly used.
Supported Liquid Extraction (SLE): In SLE, the aqueous sample is adsorbed onto an inert solid support. An immiscible organic solvent is then passed through the support to extract the analytes. This technique avoids the formation of emulsions that can occur with traditional liquid-liquid extraction.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. It is a high-throughput method that is effective for a wide range of analytes in various matrices.
The selection and optimization of the sample preparation protocol are critical for minimizing matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, and for ensuring accurate and reproducible results.
| Extraction Technique | Principle | Application for Alkylresorcinols |
| Solvent Extraction (Maceration, Soxhlet, UAE) | Dissolving the analyte in an organic solvent. | Extraction from solid matrices like plant materials. mdpi.com |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid phase for cleanup and concentration. | Cleanup of extracts from various matrices. |
| Supported Liquid Extraction (SLE) | Partitioning of the analyte from an aqueous phase adsorbed on a solid support into an immiscible organic solvent. | Extraction from aqueous samples. |
| QuEChERS | Combines salting-out liquid-liquid extraction with dispersive SPE for cleanup. | High-throughput analysis in complex matrices. |
Biosynthetic Pathways and Metabolic Transformations of 5 3 Methylundecan 2 Yl Benzene 1,3 Diol if Naturally Occurring
Identification of Precursors and Elucidation of Biosynthetic Route
There is no scientific literature identifying 5-(3-Methylundecan-2-YL)benzene-1,3-diol as a natural product. As such, no precursors have been identified, and no biosynthetic route has been elucidated.
Characterization of Key Enzymes and Enzymatic Mechanisms Involved in Biosynthesis
As the biosynthetic pathway is unknown, there has been no characterization of any enzymes or enzymatic mechanisms related to the formation of this compound.
Genetic Analysis of Biosynthetic Gene Clusters and Their Regulation
No biosynthetic gene clusters responsible for the production of this compound have been discovered or analyzed. There is no information on the regulation of any such genes.
Microbial Biotransformation and Degradation Pathways in Environmental Systems
There are no studies documenting the microbial biotransformation or degradation of this compound in any environmental system.
Advanced Theoretical and Computational Studies on 5 3 Methylundecan 2 Yl Benzene 1,3 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For compounds structurally similar to 5-(3-Methylundecan-2-YL)benzene-1,3-diol, such as cannabidiol (B1668261) (CBD) and other 5-alkylresorcinols, DFT has been effectively used to predict their electronic structure and reactivity. researchgate.netdergipark.org.tr
Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental in this context. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com For analogous phenolic compounds, the HOMO is typically localized on the electron-rich benzene (B151609) ring, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO is often distributed across the aromatic system, signifying its capacity to accept electrons. dergipark.org.tr
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In 5-alkylresorcinol structures, the hydroxyl groups on the benzene ring create regions of negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. The long alkyl chain, in contrast, exhibits a more neutral or slightly positive potential.
Table 1: Predicted Electronic Properties of a Representative 5-Alkylresorcinol
| Property | Predicted Value | Significance |
| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating capability of the resorcinol (B1680541) ring. |
| LUMO Energy | -0.5 to 0.0 eV | Reflects the electron-accepting potential. |
| HOMO-LUMO Gap | 5.0 to 6.0 eV | Suggests high chemical stability. |
| Dipole Moment | 1.5 to 2.5 Debye | Indicates moderate polarity, influencing solubility and intermolecular interactions. |
Note: The data in this table is representative of similar 5-alkylresorcinols and serves as a predictive model for this compound.
Molecular Dynamics Simulations of Compound-Target Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time, providing insights into their interactions with biological targets and their conformational flexibility. MD studies on cannabinoids and other long-chain alkylphenols have revealed crucial information about how these molecules behave in biological environments, such as cell membranes and protein binding pockets. nih.govscielo.org.mxscielo.org.mx
When interacting with a lipid bilayer, the amphipathic nature of compounds like this compound plays a significant role. The polar resorcinol head would likely anchor itself at the lipid-water interface through hydrogen bonds with the phospholipid head groups, while the hydrophobic alkyl tail would penetrate the hydrocarbon core of the membrane. nih.gov This orientation is critical for its potential interaction with membrane-embedded proteins, such as G protein-coupled receptors (GPCRs) like the cannabinoid receptors. frontiersin.orgresearchgate.net
MD simulations of ligands within the binding sites of cannabinoid receptors (CB1 and CB2) have highlighted the importance of specific amino acid residues in stabilizing the ligand-receptor complex. acs.orgsemanticscholar.org These interactions often involve hydrogen bonds with the phenolic hydroxyl groups and hydrophobic interactions with the alkyl side chain. The conformational dynamics of the ligand and the receptor are mutually influential, leading to an induced fit that is essential for receptor activation or inhibition.
Molecular Docking Studies for Binding Affinity and Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding affinity and mode of interaction between a ligand and its target protein. Docking studies on olivetol (B132274) and other resorcinol-derived ligands with cannabinoid receptors have provided valuable insights into their structure-activity relationships. researchgate.netresearchgate.net
For a molecule like this compound, docking studies would predict a strong binding affinity for cannabinoid receptors. The resorcinol moiety is expected to form crucial hydrogen bonds with key residues in the binding pocket, such as serine or threonine. The long, branched alkyl chain is predicted to occupy a hydrophobic pocket within the receptor, and its length and conformation are critical determinants of binding affinity and efficacy. caymanchem.com The methyl group on the undecan chain could provide additional van der Waals interactions, potentially enhancing the binding affinity.
Table 2: Predicted Binding Affinities of 5-Alkylresorcinols with Cannabinoid Receptors
| Compound Class | Target Receptor | Predicted Binding Affinity (Ki) | Key Interactions |
| Long-chain alkylresorcinols | CB1 | Low nanomolar range | Hydrogen bonds with polar residues, hydrophobic interactions with the alkyl chain. |
| Long-chain alkylresorcinols | CB2 | Low to mid nanomolar range | Similar to CB1, with potential for selective interactions based on subtle differences in the binding pocket. |
Note: The data presented is based on studies of analogous compounds and serves as a predictive framework.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational landscape. Conformational analysis and potential energy surface (PES) mapping are computational methods used to identify the stable conformations of a molecule and the energy barriers between them. researchgate.net
The long and branched alkyl side chain of this compound allows for a multitude of possible conformations. Theoretical studies on similar long-chain alkylphenols have shown that the flexibility of this chain is crucial for optimal interaction with biological targets. researchgate.netnih.gov The ability of the alkyl chain to adopt specific conformations allows it to fit snugly into the hydrophobic binding pockets of receptors.
PES mapping would reveal the low-energy conformers of the molecule, which are the most likely to be biologically active. The rotational barriers around the single bonds in the alkyl chain and the bond connecting the chain to the benzene ring would be key features of the PES. Understanding these conformational preferences is essential for designing more potent and selective analogues.
Future Research Directions for this compound: An Exploration of Uncharted Scientific Territory
While the specific chemical compound this compound has not been the subject of extensive dedicated research, its structural classification as an alkylresorcinol—a class of phenolic lipids—places it within a family of molecules known for a wide array of biological activities. This positions it as a compound of significant interest for future scientific investigation. The exploration of its potential can be guided by established and emerging research avenues that have proven fruitful for other members of the alkylresorcinol family. This article outlines key future research directions and unexplored avenues for this compound, focusing on its potential in vitro biological activities, synergistic effects, delivery systems, applications in chemical biology, and its environmental profile.
Q & A
Q. What are the optimal synthetic routes for 5-(3-Methylundecan-2-YL)benzene-1,3-diol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step pathways, including Wittig reactions and stereoselective reductions . For example, analogous alkylresorcinols (e.g., climacostol derivatives) are synthesized using modified Wittig reactions to introduce long alkyl chains, achieving moderate yields (40–60%) under inert atmospheres . Key factors include:
- Catalyst selection : Adam's catalyst (PtO₂) enhances stereoselectivity in reductions .
- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to prevent side-product formation.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is critical for isolating isomers.
| Synthetic Route | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Wittig reaction + alkylation | 55 | Dry THF, −78°C, 12 h | |
| Multi-step coupling + reduction | 62 | H₂/Adam's catalyst, RT |
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
Methodological Answer: A combination of UV-Vis spectroscopy , fluorescence spectroscopy , and theoretical calculations (e.g., DFT) is recommended. For example:
- Fluorescence spectroscopy identifies aggregation-induced emission (AIE) effects, as seen in substituted benzene-1,3-diols, where molecular stacking quenches fluorescence .
- DFT calculations correlate experimental spectra with HOMO-LUMO gaps, predicting electronic transitions .
- NMR (¹H/¹³C) resolves regiochemical ambiguities in alkyl chain substitution .
Critical parameters :
- Solvent polarity (e.g., DMSO vs. hexane) for fluorescence studies.
- Concentration-dependent NMR to detect aggregation.
Advanced Research Questions
Q. How do stereochemical variations in the alkyl chain impact biological activity?
Methodological Answer: Stereochemistry significantly alters bioactivity. For instance, 5-[(Z)-non-2-en-1-yl]benzene-1,3-diol derivatives show 3× higher protozoan toxicity compared to (E)-isomers due to enhanced membrane permeability . To assess this:
Q. How can researchers resolve discrepancies in reported antioxidant activity between in vitro and in vivo studies?
Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability . Strategies include:
- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., quinone derivatives) that may antagonize activity .
- Prodrug design : Introduce acetyl-protecting groups to enhance stability, as seen in resveratrol analogs .
- In vitro-in vivo correlation (IVIVC) : Compare ROS scavenging in cell-free assays (e.g., DPPH) vs. transgenic zebrafish models .
Q. What analytical methods ensure purity and stability in long-term storage?
Methodological Answer:
- HPLC-ELSD (evaporative light scattering detection) quantifies degradation products (e.g., oxidized dimers) with <1% detection limits .
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor via FTIR for hydroxyl group oxidation .
- Cryopreservation : Lyophilize under argon to prevent auto-oxidation .
| Stability Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-ELSD | ≥98% peak area |
| Degradation products | LC-MS/MS | ≤0.5% unidentified peaks |
| Moisture content | Karl Fischer titration | ≤0.1% w/w |
Data Contradiction Analysis
Q. How should conflicting reports on cytotoxicity mechanisms be addressed?
Methodological Answer: Contradictions may stem from cell-line specificity or assay interference . Mitigation steps:
- Orthogonal assays : Combine MTT, Annexin V/PI staining, and caspase-3 activation to differentiate apoptosis vs. necrosis .
- Control experiments : Test for interference from phenolic autofluorescence in fluorometric assays .
- Transcriptomic profiling : RNA-seq identifies pathway-specific responses (e.g., ALDH inhibition vs. ROS generation) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
